

A Technical Guide to the Physicochemical Properties and Chemical Structure of L-Linalool

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Compound of Interest

Compound Name: *L-Linalool*

Cat. No.: *B1674924*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: **L-Linalool**, a naturally occurring levorotatory terpene alcohol, is a prominent constituent of numerous essential oils and a key ingredient in the fragrance, flavor, and pharmaceutical industries. Its distinct floral aroma, coupled with significant biological activities, including anti-inflammatory, anxiolytic, and antimicrobial effects, makes it a molecule of high interest for scientific research and drug development. This technical guide provides an in-depth overview of the chemical structure and comprehensive physicochemical properties of **L-Linalool**. It includes detailed experimental protocols for its analysis and visual representations of its chemical structure, analytical workflows, and key biological signaling pathways to support advanced research and application.

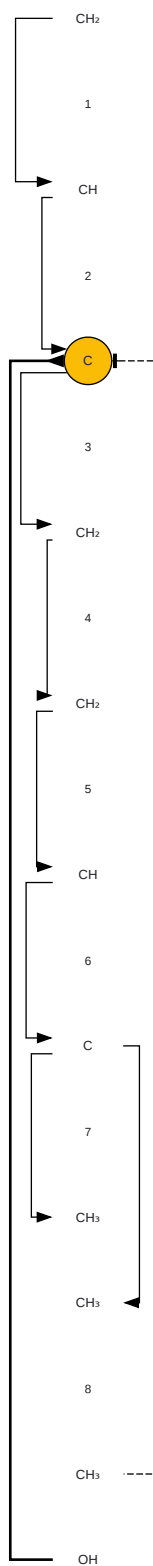
Chemical Structure and Identification

L-Linalool is the (R)-enantiomer of linalool, an acyclic monoterpenoid. Its chemical structure is characterized by a tertiary alcohol functional group and two double bonds. The chiral center at the C3 carbon is responsible for its optical activity.

- IUPAC Name: (3R)-3,7-Dimethylocta-1,6-dien-3-ol
- Synonyms: (-)-Linalool, (R)-(-)-3,7-Dimethyl-1,6-octadien-3-ol, Licareol
- Molecular Formula: $C_{10}H_{18}O$

- Molecular Weight: 154.25 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 126-91-0 [\[3\]](#)[\[4\]](#)

Chemical Structure of L-Linalool ((R)-(-)-Linalool)



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Caption: Chemical Structure of **L-Linalool** (denotes chiral center).

Physicochemical Properties

The key physicochemical properties of **L-Linalool** are summarized in the table below. These properties are crucial for its application in various fields, influencing its volatility, solubility, and interaction with biological systems.

Property	Value	Conditions	References
Appearance	Clear, colorless liquid	Standard	
Odor	Floral, woody, lavender-like		
Boiling Point	198 - 199 °C	760 mmHg	
Melting Point	< -20 °C		
Density	0.862 g/mL	20 °C	
0.87 g/mL	25 °C		
Refractive Index (nD)	1.4615	20 °C	
Optical Rotation [α]D	-18° to -19.8°	20 °C, neat	
Solubility in Water	1.45 - 1.59 g/L	25 °C	
Solubility in Organic Solvents	Miscible with ethanol, ether; Soluble in propylene glycol, fixed oils; Insoluble in glycerol	Standard	
Vapor Pressure	0.17 mmHg (22.7 Pa)	25 °C	
Flash Point	75 - 78 °C	Closed Cup	
LogP (Octanol/Water)	2.7 - 2.9	20 °C	

Experimental Protocols

Accurate characterization of **L-Linalool** requires standardized analytical methods. The following sections detail protocols for determining purity, enantiomeric excess, and optical rotation.

Protocol: Purity and Enantiomeric Excess by Chiral Gas Chromatography (GC)

This method allows for the separation and quantification of **L-Linalool** from other volatile components and its enantiomer, (S)-(+)-linalool.

Objective: To determine the chemical purity and enantiomeric excess (% ee) of a linalool sample.

Methodology:

- **Sample Preparation:** Prepare a dilution of the essential oil or linalool sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.
- **Internal Standard:** Add an internal standard (e.g., 3-hepten-1-ol or undecane) at a known concentration to the sample and calibration standards for accurate quantification.
- **Instrumentation:** Utilize a Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- **Chromatographic Column:** Employ a chiral capillary column suitable for separating terpene enantiomers (e.g., a cyclodextrin-based stationary phase like Lipodex E).
- **GC Conditions (Example):**
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Split Ratio: 100:1

- Oven Program: Start at 40 °C (hold for 2 min), ramp to 130 °C at 8 °C/min, then ramp to 230 °C at 15 °C/min (hold for 5 min).
- Detector Temperature (FID): 300 °C
- Data Analysis:
 - Identify peaks based on retention times compared to pure standards of (R)- and (S)-linalool.
 - Calculate chemical purity using the area normalization method, assuming all components have been detected.
 - Calculate the enantiomeric excess using the formula: $\% ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] \times 100$

Protocol: Determination of Optical Rotation by Polarimetry

This protocol measures the extent to which **L-Linalool** rotates plane-polarized light, a fundamental property of chiral molecules.

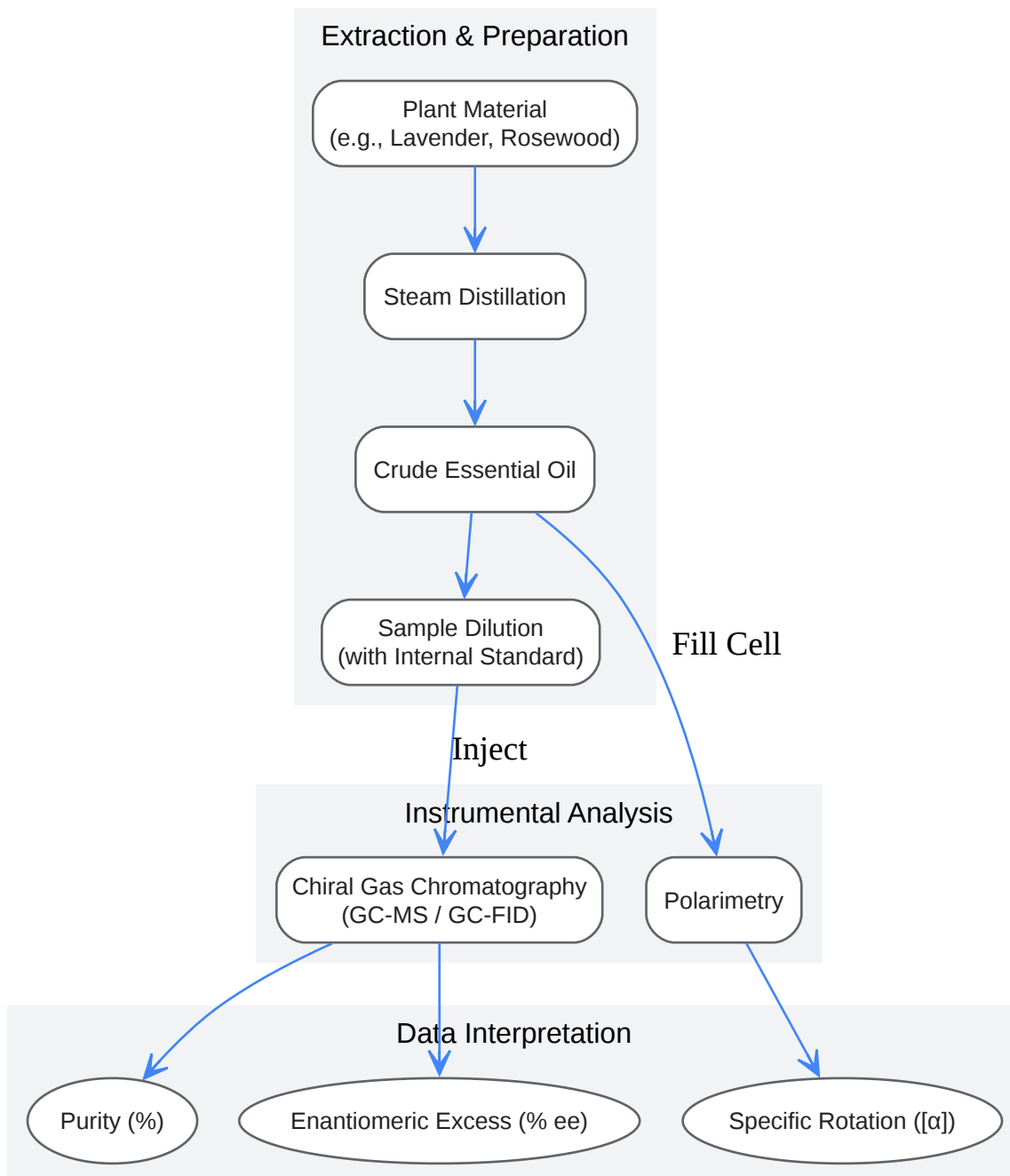
Objective: To measure the specific rotation of an **L-Linalool** sample.

Methodology:

- Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).
- Sample Preparation: The sample can be measured neat (undiluted) or as a solution of known concentration in a solvent like ethanol. Ensure the sample is clear and free of bubbles.
- Procedure:
 - Calibrate the instrument by measuring the zero rotation with an empty sample tube or a tube filled with the solvent.
 - Fill a 100 mm (1 dm) polarimeter tube with the **L-Linalool** sample.

- Place the tube in the polarimeter and maintain a constant temperature, typically 20 °C.
- Record the observed angle of rotation (α). A negative value indicates levorotation.
- Calculation of Specific Rotation $[\alpha]$:
 - For a neat liquid: $[\alpha] = \alpha / (l * d)$
 - Where:
 - α = observed rotation
 - l = path length of the cell in decimeters (dm)
 - d = density of the liquid in g/mL

Workflow for L-Linalool Characterization



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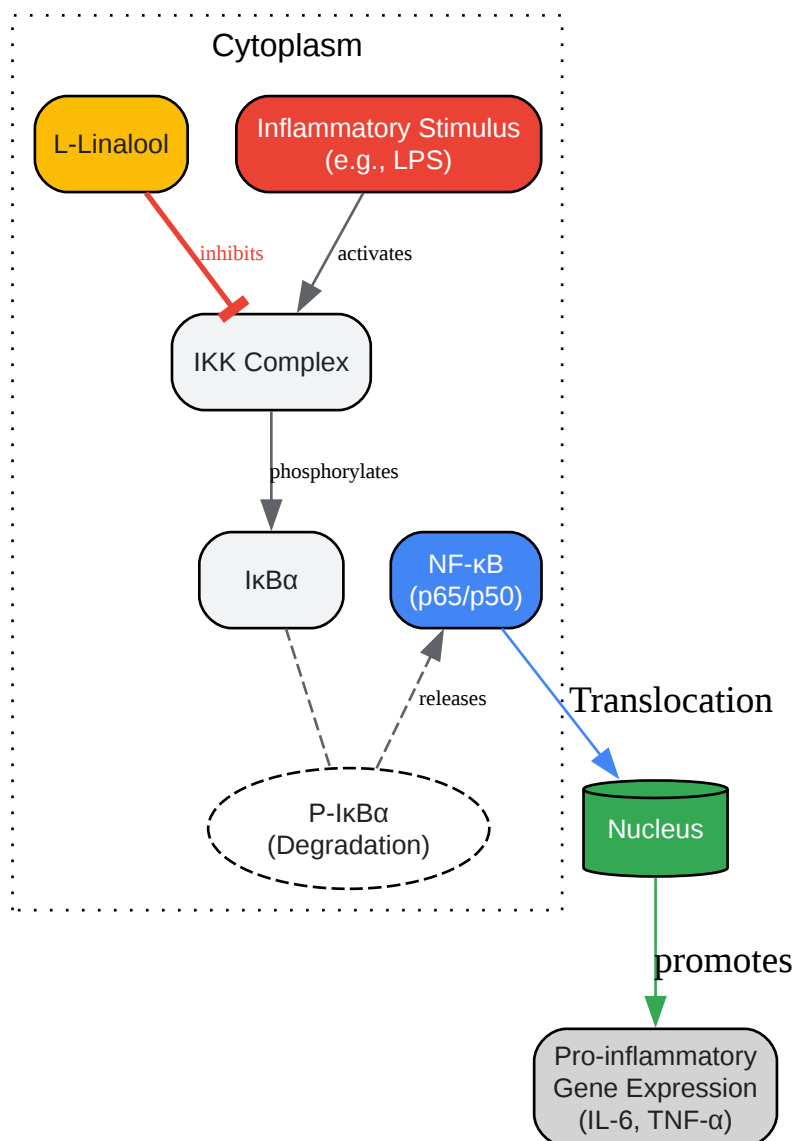
Caption: General experimental workflow for **L-Linalool** analysis.

Biological Activity and Signaling Pathways

L-Linalool exhibits a range of pharmacological effects. Its mechanisms of action are being actively investigated, with significant findings in the areas of anti-inflammatory and anxiolytic activity.

Anti-Inflammatory Activity via NF- κ B Pathway

L-Linalool has demonstrated potent anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the canonical NF- κ B pathway is activated. **L-Linalool** intervenes by inhibiting the phosphorylation and subsequent degradation of I κ B α (inhibitor of NF- κ B). This action prevents the nuclear translocation of the p65 subunit of NF- κ B, thereby down-regulating the expression of pro-inflammatory genes such as IL-6 and TNF- α .

Anti-Inflammatory Mechanism of L-Linalool via NF- κ B Pathway[Click to download full resolution via product page](#)

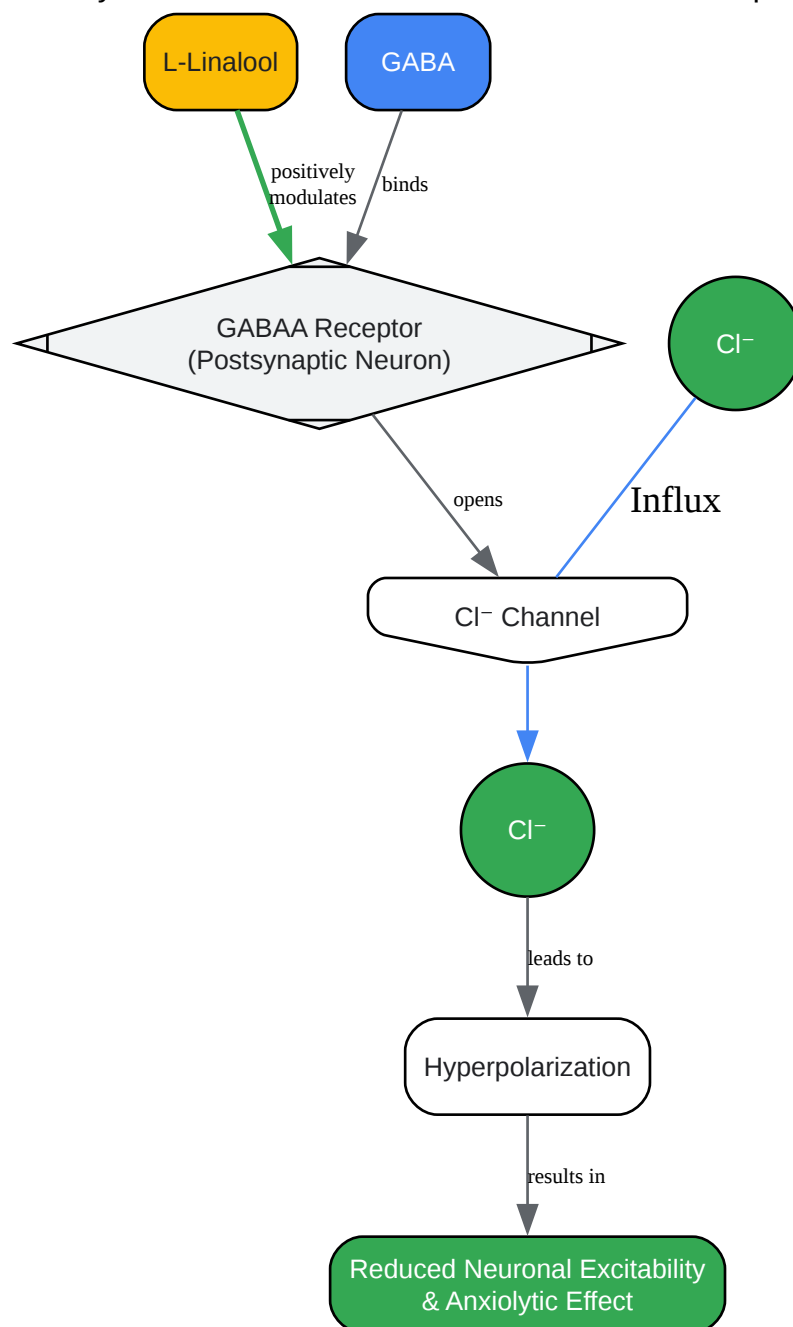
Caption: L-Linalool inhibits the NF- κ B inflammatory pathway.

Anxiolytic Activity via GABAergic System

The anxiolytic (anti-anxiety) effects of **L-Linalool** are primarily mediated through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. **L-Linalool** acts as a positive allosteric modulator of GABAA receptors. It enhances the action of GABA at these receptors, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in decreased neuronal excitability and a

subsequent calming or anxiolytic effect. This effect has been shown to be blocked by flumazenil, an antagonist of the benzodiazepine binding site on the GABAA receptor.

Anxiolytic Mechanism of L-Linalool via GABAA Receptor



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Caption: L-Linalool enhances GABAergic inhibition for anxiolytic effects.

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